N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide
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Overview
Description
“N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide” is a chemical compound with the molecular formula C20H17N3O4S . It has a molecular weight of 395.4 g/mol . The IUPAC name for this compound is N - [2- (4-methylphenyl)-5-oxo-4,6-dihydrothieno [3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The InChI string for this compound is InChI=1S/C20H17N3O4S/c1-12-2-5-14 (6-3-12)23-19 (15-9-28 (25)10-16 (15)22-23)21-20 (24)13-4-7-17-18 (8-13)27-11-26-17/h2-8H,9-11H2,1H3, (H,21,24) .Physical and Chemical Properties Analysis
This compound has a molecular weight of 395.4 g/mol . It has an XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 395.09397721 g/mol . The topological polar surface area of the compound is 102 Ų .Scientific Research Applications
Computational and Pharmacological Evaluation
One study focused on the computational and pharmacological potential of novel derivatives, including a focus on their applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) was investigated, revealing that some compounds exhibited binding and moderate inhibitory effects across all assays, highlighting their potential in cancer treatment and inflammation management (M. Faheem, 2018).
Heterocyclic Synthesis Applications
Another study explored the synthesis of nicotinamide, Thieno[2,3-b]pyridine, and bi- or tricyclic annulated pyridine derivatives containing naphthyl moiety. This research underscores the versatility of such compounds in creating a wide range of heterocyclic structures, which are crucial in the development of new therapeutic agents and in materials science (A. Hussein et al., 2009).
Antimicrobial and Antitumor Agents
A novel synthesis approach was described for dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles, highlighting their antimicrobial activities. Such compounds present a promising avenue for the development of new antimicrobial and antitumor agents, reflecting the significance of N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide derivatives in medicinal chemistry (M. El-Gaby et al., 2000).
Catalysis and Chemical Transformations
Research on iron catalyzed oxidation of benzylic alcohols to benzoic acids discussed the use of bidentate N,O-ligands, including naphthol-pyrazole derivatives. This study showcases the application of such compounds in catalyzing environmentally friendly chemical transformations, crucial for sustainable chemistry practices (B. Stanje et al., 2018).
CDK2 Inhibitors in Cancer Therapy
Another investigation into new pyrazolopyridine, furopyridine, and pyridine derivatives as CDK2 inhibitors highlighted their significant anti-proliferative activity against various human cancer cell lines. This research points to the critical role of such compounds in designing new cancer therapies, especially in targeting specific enzymes involved in cell cycle regulation (A. Abdel-Rahman et al., 2021).
Mechanism of Action
Target of Action
It’s known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It’s known that similar compounds can affect a wide range of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may have similar effects .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-15-9-11-17(12-10-15)26-22(20-13-29(28)14-21(20)25-26)24-23(27)19-8-4-6-16-5-2-3-7-18(16)19/h2-12H,13-14H2,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBRCYHHHUASIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC5=CC=CC=C54 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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